molecular formula C12H13NO4 B1460742 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone CAS No. 1019597-00-2

1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone

Cat. No. B1460742
CAS RN: 1019597-00-2
M. Wt: 235.24 g/mol
InChI Key: ZPZSKYXAFRBQOC-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone, also known as 4-CMPE, is a synthetic compound used in various scientific applications. It is a cyclic nitroalkene, an organic compound with a ring structure containing one nitrogen atom and one oxygen atom. 4-CMPE is a versatile compound with many potential applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Charge Density Analysis and Hydrogen Bonding Motifs

The study by Hibbs, Overgaard, and Piltz (2003) on 1-(2-hydroxy-5-nitrophenyl)ethanone provides insights into the hydrogen bonding motif and charge density analysis using high-resolution X-ray and neutron diffraction data. This research reveals fine details of intra- and intermolecular bonding features, showcasing the extent of pi-delocalisation throughout the molecule, which may be relevant to understanding similar behaviors in 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone (Hibbs, Overgaard, & Piltz, 2003).

Antibacterial Activity of Thiosemicarbazones

Parekh and Desai (2006) conducted a study on the synthesis and antibacterial activity of thiosemicarbazones derived from 1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanone], showing that some compounds exhibit appreciable activity against both Gram-positive and Gram-negative bacteria. This suggests potential antibacterial applications for compounds structurally related to 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone (Parekh & Desai, 2006).

Solid-Liquid Phase Equilibrium and Ternary Phase Diagrams

Research by Li et al. (2019) on the phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents contributes to understanding the separation and purification processes relevant to chemical compounds like 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone. Their findings on ternary phase diagrams could be applicable in optimizing conditions for separating mixtures involving structurally similar compounds (Li et al., 2019).

Synthesis and Cytotoxic Activity of Quinolin-4(1H)-ones

Kadrić et al. (2014) describe the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives with potential cytotoxic activity against various cancer cell lines, starting from compounds including 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone. This highlights a pathway for developing novel anticancer agents from compounds related to 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone (Kadrić et al., 2014).

Reduction of Nitroarenes Using Formic Acid

The study by Watanabe et al. (1984) on the reduction of nitroarenes to aminoarenes using formic acid presents a catalytic approach that could be applied to the reduction of nitro compounds like 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone. This method offers a high-yield, chemoselective reduction pathway, potentially useful in the synthesis of amino derivatives (Watanabe et al., 1984).

properties

IUPAC Name

1-[4-(cyclopropylmethoxy)-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)10-4-5-12(11(6-10)13(15)16)17-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZSKYXAFRBQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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